N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBKAQJZDLRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389673 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-53-7 | |
| Record name | N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Common Synthetic Route
The general synthetic pathway can be summarized as:
- Starting materials: 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-amino-1-propanol
- Reaction: Nucleophilic substitution where the amine group of 2-amino-1-propanol attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide.
- Conditions: Typically performed in an organic solvent such as dichloromethane or acetone, often in the presence of a base to neutralize the released HCl.
Detailed Experimental Procedures and Conditions
3.1 Solvent and Base Selection
- Solvents such as dichloromethane (DCM) or acetone are preferred for their ability to dissolve both reactants and facilitate the reaction.
- Bases like triethylamine or sodium carbonate are used to capture the hydrochloric acid formed during the reaction, preventing side reactions and improving yield.
- The reaction is often initiated at 0 °C to control the rate and minimize side reactions.
- After addition of sulfonyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours (typically 3-12 hours) to ensure complete conversion.
Preparation of Stock Solutions for Further Use
According to GLP Bio, N-(2-hydroxypropyl)-4-methylbenzenesulfonamide can be prepared as stock solutions for biological or chemical assays with precise concentration calculations based on molecular weight and desired molarity. Below is a data table illustrating the volumes of solvent needed to prepare stock solutions at various concentrations from different amounts of compound:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.3611 mL | 21.8055 mL | 43.611 mL |
| 5 mM Solution | 0.8722 mL | 4.3611 mL | 8.7222 mL |
| 10 mM Solution | 0.4361 mL | 2.1805 mL | 4.3611 mL |
Note: The solvent choice depends on solubility; DMSO is commonly used for master stock solutions, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations. Solutions must be clear before proceeding to the next solvent addition, with vortexing or ultrasound aiding dissolution.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is the standard purification method.
- Spectroscopy: 1H and 13C NMR, IR spectroscopy, and mass spectrometry confirm structure and purity.
- Solubility and Formulation: Solubility data guide solvent selection for stock and in vivo formulations, ensuring compound stability and bioavailability.
Concluding Remarks
The preparation of this compound is well-established through direct sulfonamide formation from tosyl chloride and 2-amino-1-propanol under controlled conditions. Advanced synthetic techniques involving sulfonyl azides and ketoximes provide alternative routes and mechanistic insights relevant to this compound's chemistry. Proper solvent choice, reaction control, and purification are critical for high-quality product synthesis. The detailed stock solution preparation data facilitate its use in research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of N-(2-oxopropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and polymers, making it valuable in materials science.
Biological Applications
The compound has been investigated for its interactions with various biological targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in cancer progression. Compounds derived from this sulfonamide have demonstrated significant selectivity and potency against cancer cell lines, notably MDA-MB-231 and MCF-7, with IC50 values ranging from 1.55 to 25.06 nM for CA IX inhibition .
- Antimicrobial Activity : The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with metabolic pathways. Case studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Medical Applications
Research has explored the therapeutic properties of this compound:
- Anticancer Properties : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .
- Drug Delivery Systems : Its incorporation into polymeric systems has shown promise in improving drug delivery efficiency due to enhanced permeability and retention effects .
Case Studies
Mechanism of Action
The mechanism by which N-(2-hydroxypropyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. The hydroxypropyl group can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-benzenesulfonamide
- N-(2-hydroxypropyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxypropyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, which are not observed in its analogs.
Biological Activity
N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is a sulfonamide compound with notable biological activities. This article explores its chemical structure, synthesis, and various biological effects, particularly its anticancer properties, antioxidant activity, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₅NO₃S. Its structure features a sulfonyl group attached to a 4-methylbenzene ring and a 2-hydroxypropyl substituent. Notably, the compound exhibits an intramolecular N—H···O hydrogen bond that enhances its stability. The dihedral angle between the benzene rings is approximately 64.15°, while the C—S—N—C torsion angle is about -57.18° .
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenol with p-toluenesulfonyl chloride in a solvent such as dioxane, often catalyzed by triethylamine. The reaction can be summarized as follows:
- Reactants : 2-aminophenol + p-toluenesulfonyl chloride
- Conditions : Dioxane solvent, triethylamine catalyst
- Product : this compound
Anticancer Effects
This compound has demonstrated significant anticancer activity against various human cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis through both extrinsic and intrinsic pathways, activating caspases involved in cell death processes .
- Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), AGS (gastric adenocarcinoma).
- IC50 Values : The most active derivatives showed IC50 values ranging from 0.60 to 19.99 µM against these cell lines .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to inhibit DPPH and ABTS radicals effectively, indicating its potential as an antioxidant agent .
Antibacterial Activity
While the antibacterial activity of this compound is less pronounced compared to its anticancer effects, it has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be greater than 500 µg/mL for all tested strains, suggesting limited antibacterial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamide derivatives, including this compound:
- Study on Anticancer Mechanisms :
- Antioxidant Activity Assessment :
- Structural Analysis :
Q & A
Q. What synthetic methodologies are reported for the preparation of N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?
Answer: The synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 1-aminopropan-2-ol in dichloromethane (CH₂Cl₂) at -10°C, using triethylamine (Et₃N) as a base. After stirring at room temperature, the product is purified via sequential washing with 2 M HCl, saturated NaHCO₃, and brine, followed by drying (Na₂SO₄) and evaporation . Key intermediates (e.g., N-(2-bromoethyl) derivatives) are characterized using ¹H-NMR (e.g., δ 3.76 ppm for methylene protons adjacent to sulfonamide) and compared to literature data .
| Reaction Parameter | Conditions |
|---|---|
| Reagents | 4-Methylbenzenesulfonyl chloride, Et₃N |
| Solvent | CH₂Cl₂ |
| Temperature | -10°C → RT |
| Purification | Acid/base washes, crystallization |
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Answer:
- ¹H-NMR : Key signals include δ 7.28–7.40 ppm (aromatic protons) and δ 3.76 ppm (CH₂ adjacent to sulfonamide) .
- X-ray Crystallography : Used to resolve dihedral angles (e.g., 19.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O interactions) in derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 315.4 for derivatives) .
Q. What purification techniques are recommended for isolating this compound?
Answer:
- Liquid-Liquid Extraction : Sequential washes with HCl (removes unreacted amine) and NaHCO₃ (neutralizes acidic byproducts) .
- Crystallization : The compound often crystallizes as a white solid upon standing after solvent evaporation .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for complex mixtures .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR chemical shifts for derivatives across studies?
Answer:
Q. How do hydrogen-bonding networks in crystal structures influence molecular stability?
Answer:
- Intramolecular H-Bonds : Stabilize conformations (e.g., N–H⋯O interactions reduce rotational freedom) .
- Intermolecular Packing : C–H⋯O and π-π stacking (e.g., in N-(3-bromo-5-methyl-2-pyridyl) derivatives) enhance thermal stability .
- R-Factor Analysis : Optimize crystallographic models to R = 0.056 using software like SHELXL .
Q. What strategies optimize reaction yields in catalytic syntheses?
Answer:
Q. How is the hydroxypropyl group’s role in neurogenesis assessed?
Answer:
- In Vitro Assays : Treat neural stem cells (NSCs) with derivatives and quantify BrdU incorporation (measures cell division) .
- Structure-Activity Relationships (SAR) : Compare neurogenic activity of hydroxypropyl vs. methoxypropyl analogs .
- Differentiation Studies : Monitor neuron-specific markers (e.g., β-III-tubulin) via immunofluorescence .
Q. How to resolve contradictions in reaction mechanisms for sulfonamide functionalization?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
